molecular formula C6H5BrN2O2 B577619 Methyl 6-bromopyrimidine-4-carboxylate CAS No. 1209459-80-2

Methyl 6-bromopyrimidine-4-carboxylate

Cat. No.: B577619
CAS No.: 1209459-80-2
M. Wt: 217.022
InChI Key: GRYDXAABEUOKNI-UHFFFAOYSA-N
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Description

Methyl 6-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromopyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrimidine-4-carboxylate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed:

Scientific Research Applications

Methyl 6-bromopyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 4-bromopyrimidine-5-carboxylate
  • Methyl 2-bromopyrimidine-4-carboxylate
  • Methyl 6-chloropyrimidine-4-carboxylate

Comparison: Methyl 6-bromopyrimidine-4-carboxylate is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 6-bromopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYDXAABEUOKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857084
Record name Methyl 6-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-80-2
Record name Methyl 6-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromopyrimidine-4-carboxylate
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